molecular formula C22H19FN6OS B2560881 (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1219902-36-9

(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2560881
CAS No.: 1219902-36-9
M. Wt: 434.49
InChI Key: JVKRRHWKOBXGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H19FN6OS and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Exploration : A study involved the preparation of a novel bioactive heterocycle with structural elements similar to the compound , demonstrating its antiproliferative activity and structural characterization using various spectroscopic and X-ray diffraction methods. This type of research highlights the process of synthesizing novel compounds and exploring their structures for potential bioactivity (Benaka Prasad et al., 2018).

Mechanistic Studies and Theoretical Analysis

  • Catalyst- and Solvent-Free Synthesis : Another study focused on the regioselective synthesis of a fluorophenyl-containing heterocyclic amide through a microwave-assisted Fries rearrangement, illustrating a method for efficient compound synthesis. Theoretical studies supported the experimental findings, offering insights into the reaction mechanism and structure-activity relationships (Moreno-Fuquen et al., 2019).

Anticonvulsant Activities

  • Anticonvulsant Agents Design : Research on the design and synthesis of heterocyclic derivatives as sodium channel blockers and anticonvulsant agents indicates the potential medical application of structurally related compounds. One derivative was highlighted for its potent anticonvulsant activity, suggesting a path for developing new therapeutic agents (Malik & Khan, 2014).

Chemical Sensing

  • Selective Detection of Al3+ Ions : A study on a phenyl thiadiazole-based Schiff base receptor for the selective and sensitive detection of Al3+ ions in solution showcases the application of such compounds in chemical sensing. The chemosensor displayed quick responses and excellent selectivity, illustrating the compound's potential in environmental monitoring and analysis (Manna et al., 2020).

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6OS/c23-18-11-5-4-10-17(18)21-26-25-20(31-21)15-7-6-12-28(14-15)22(30)19-13-24-29(27-19)16-8-2-1-3-9-16/h1-5,8-11,13,15H,6-7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKRRHWKOBXGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.